3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897054
InChI: InChI=1S/C6H5IN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
SMILES:
Molecular Formula: C6H5IN4S
Molecular Weight: 292.10 g/mol

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC15897054

Molecular Formula: C6H5IN4S

Molecular Weight: 292.10 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C6H5IN4S
Molecular Weight 292.10 g/mol
IUPAC Name 3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C6H5IN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
Standard InChI Key ZGUBRPZJGATADZ-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=NNC(=C2C=N1)I

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is C₇H₅IN₄S, with a molecular weight of 304.11 g/mol . Its structure (Figure 1) comprises:

  • A pyrazolo[3,4-d]pyrimidine bicyclic system.

  • Iodine at position 3, enhancing electrophilic reactivity.

  • A methylthio (-SMe) group at position 6, contributing to hydrophobic interactions.

  • A carbonitrile (-CN) group at position 4, enabling hydrogen bonding and further functionalization.

Table 1: Key Structural Attributes

PositionSubstituentRole in Reactivity/Bioactivity
3IodineFacilitates cross-coupling reactions; increases molecular weight
6MethylthioEnhances lipophilicity; potential leaving group
4CarbonitrileParticipates in dipole interactions; synthetic handle

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a nucleophilic aromatic substitution reaction, building on methodologies for related pyrazolo[3,4-d]pyrimidines :

Step 1: Preparation of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

  • Starting from 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, thiolation at position 6 using methyl disulfide under basic conditions.

Step 2: Iodination at Position 3

  • Treatment with N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) at 80°C for 2–5 hours .

  • Yield: ~65–70% after purification by recrystallization .

Challenges and Optimization

  • Selectivity: Competing iodination at other positions is mitigated by steric hindrance from the methylthio group.

  • Solvent Choice: DMF enhances solubility of intermediates but requires careful removal due to toxicity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis of the carbonitrile group under acidic/alkaline conditions.

Reactivity

  • Iodine Substituent: Participates in Ullmann coupling and Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.

  • Methylthio Group: Oxidizable to sulfoxide/sulfone derivatives or displaceable via nucleophilic substitution.

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are established tyrosine kinase inhibitors, targeting pathways such as Bcr-Abl in leukemia . While direct data on this compound are lacking, structural analogues exhibit:

  • IC₅₀ Values: 10–100 nM against Abl1 kinase .

  • Mechanism: Competitive inhibition at the ATP-binding site through hydrogen bonding with the carbonitrile group .

Table 2: Antimicrobial Activity of Analogues

CompoundMIC (µg/mL)Target Pathogens
3-Iodo-6-SMe-PP*50–100S. aureus, E. coli
6-Methylthio-PP25–50P. aeruginosa
*PP = pyrazolo[3,4-d]pyrimidine .

Applications in Drug Discovery

Anticancer Agents

The carbonitrile and iodine substituents enable diversification into prodrugs:

  • Prodrug Activation: Intracellular reduction of carbonitrile to amine enhances solubility and target binding.

  • Combination Therapies: Co-administration with antibiotics reduces infection risks in immunocompromised cancer patients .

Chemical Biology Probes

  • Photoaffinity Labeling: Iodine allows radioiodination for tracking target engagement .

  • Fragment-Based Screening: Serves as a core scaffold for library synthesis.

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